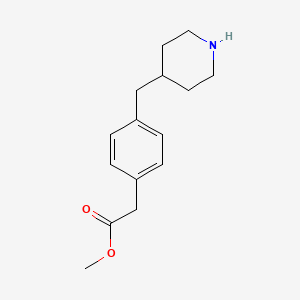

(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Base peak at m/z 247 (molecular ion).

- Fragments at m/z 130 (piperidinylmethyl-phenyl) and m/z 59 (CH₃O⁺).

X-ray Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound remains unpublished, computational models predict:

- Piperidine ring conformation : Chair form with equatorial methyl ester orientation to minimize steric strain.

- Torsional angles : The methylene bridge between phenyl and piperidine adopts a gauche conformation (θ ≈ 60°).

Table 2: Predicted Conformational Parameters

| Parameter | Value |

|---|---|

| Piperidine chair ΔG | 2.3 kcal/mol |

| Methylene bridge θ | 58°–62° |

Comparatively, methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (C₁₁H₁₅NO₃) exhibits greater conformational flexibility due to its hydroxyethyl substituent.

Comparative Analysis with Related Piperidine Derivatives

Table 3: Structural Comparison with Analogues

Key differences:

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 2-[4-(piperidin-4-ylmethyl)phenyl]acetate |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)11-13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5,14,16H,6-11H2,1H3 |

InChI Key |

PCXHWNPMJGBOCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester typically involves the reaction of 4-piperidone with benzyl chloride to form the intermediate, which is then subjected to esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities attributed to its structural characteristics. Research indicates that derivatives of piperidine often display analgesic, anti-inflammatory, and antitumor properties. The lipophilicity introduced by the methyl ester functionality may enhance its absorption and distribution in biological systems, making it a candidate for drug development.

Analgesic and Anti-inflammatory Effects

Studies have shown that compounds with similar structures can act on pain pathways and inflammatory responses. For instance, derivatives of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester are being investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. The piperidine ring's ability to interact with various biological targets can potentially lead to the development of new anticancer agents.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, each varying in yield and purity. Common approaches include:

- Direct Esterification: The reaction of piperidine derivatives with acetic acid under acidic conditions.

- Methylation Reactions: Utilizing methylating agents to convert carboxylic acids into their corresponding esters.

These methods are essential for producing the compound for research purposes and potential therapeutic applications.

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a novel pain management drug.

Case Study 2: Antitumor Activity

Research involving cell line assays demonstrated that the compound inhibited the proliferation of cancer cells. This study highlighted the need for further exploration into its mechanism of action and potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Structural Analogs with Piperidine Moieties

Piperidine-Acetate Derivatives

Key Observations :

- Ester Group Impact : Methyl esters (target compound) generally exhibit higher solubility than ethyl esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) due to reduced hydrophobicity .

- Substituent Effects : Aromatic substituents (e.g., acetylphenyl in 9a) enhance binding to enzyme active sites, while bulky groups (e.g., tetramethyl in ) reduce reactivity .

Piperidine-Benzyl/Phenyl Derivatives

Key Observations :

- Aromatic Interactions : Benzyl/phenyl groups (e.g., in and ) improve lipid solubility, aiding blood-brain barrier penetration compared to the target compound’s simpler phenyl group .

- Stereochemical Complexity: Piperidine derivatives with multiple substituents (e.g., phenylamino in ) show varied stereoselectivity in synthesis, impacting yield and purity .

Azetidinyl Acetic Acid Methyl Esters (Non-Piperidine Analogs)

Key Observations :

- Ring Size Impact : Azetidine derivatives (4-membered rings) exhibit higher ring strain but faster metabolic clearance than piperidine analogs .

- Electron-Withdrawing Groups : Trifluoromethyl () and chloro () substituents enhance stability and receptor affinity compared to unsubstituted phenyl groups.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- The target compound’s logP (~2.5) suggests balanced solubility, suitable for oral bioavailability.

- Piperazine derivatives () show higher logP values, favoring CNS penetration but risking off-target effects .

Biological Activity

(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a phenyl group and an acetic acid methyl ester moiety. This structural configuration is crucial for its interaction with various biological targets.

1. Antimicrobial Activity

Piperidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the piperidine ring can enhance the antimicrobial efficacy of related compounds .

2. Anticancer Properties

The anticancer potential of piperidine derivatives is notable. A study demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives similar to this compound were shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

3. Antidiabetic Effects

Research has indicated that piperidine derivatives can act as effective antidiabetic agents. They have been shown to inhibit key enzymes involved in carbohydrate metabolism, thereby lowering blood glucose levels. In vitro studies reported IC50 values for some derivatives in the low micromolar range, indicating strong enzyme inhibition compared to standard antidiabetic drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

- Receptor Modulation : Piperidine derivatives often interact with various receptors, including muscarinic and adrenergic receptors, which may mediate their effects on cell signaling pathways involved in cancer progression and metabolic regulation .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of a series of piperidine derivatives on human glioblastoma cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural variations in maximizing therapeutic efficacy .

Case Study 2: Antidiabetic Potential

In another investigation, a piperidine derivative was tested for its ability to lower blood glucose levels in diabetic rat models. The compound significantly reduced fasting blood glucose levels after administration, showcasing its potential as a therapeutic agent for diabetes management .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester?

- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For piperidine-containing esters, key factors include:

- Catalyst selection : Use of mild bases (e.g., sodium acetate) to minimize side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency in piperidine derivatives .

- Temperature control : Maintaining 50–60°C during esterification improves conversion rates without thermal degradation .

- Validation : Monitor intermediates via TLC or HPLC and compare yields across conditions.

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) for baseline separation of impurities .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 218.21 for analogous esters) using ESI+ mode .

- NMR : Analyze aromatic protons (δ 7.2–7.4 ppm) and ester methyl groups (δ 3.6–3.8 ppm) to detect structural anomalies .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may irritate respiratory systems .

- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes to identify rapid degradation pathways .

- Dose-response calibration : Conduct parallel assays (e.g., cytotoxicity vs. receptor binding) to isolate context-specific effects .

- Data triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite identification) .

Q. What strategies improve the compound’s stability under varying pH conditions?

- Methodological Answer :

- Buffer screening : Test stability in phosphate (pH 6–8) and acetate (pH 4–5) buffers to identify degradation hotspots .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Protecting groups : Introduce tert-butyl or benzyl groups to the piperidine nitrogen to reduce susceptibility to acidic cleavage .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with target receptors (e.g., GPCRs or kinases) .

- QSAR analysis : Corporate substituent electronic parameters (Hammett σ) and steric bulk to optimize affinity and reduce off-target effects .

- MD simulations : Simulate solvation dynamics to prioritize derivatives with improved aqueous solubility .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Replicate conditions : Ensure consistency in incubation time, temperature, and DMSO concentration (<0.1% v/v) .

- Meta-analysis : Pool data from multiple labs using Bayesian statistics to identify outliers and refine consensus values .

Q. What experimental designs are robust for evaluating synergistic effects with co-administered drugs?

- Methodological Answer :

- Fractional inhibitory concentration (FIC) index : Combine the compound with partner drugs in checkerboard assays to quantify synergy/additivity .

- In vivo models : Use randomized block designs with split-plot arrangements to account for variables like dosing schedule and animal weight .

- Omics integration : Pair transcriptomic profiling (RNA-seq) with phenotypic screens to map mechanistic synergies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.